Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a 4-chlorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions One common route starts with the preparation of the benzoate ester, followed by the formation of the pyrrolidinone ringThe reaction conditions often require the use of organic solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups in the pyrrolidinone ring to alcohols.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the 4-chlorobenzylamino group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-chlorobenzyl)amino]benzoate
- N- (4- {2- [ (3-chlorobenzyl)amino]ethyl}phenyl)thiophene-2-carboximidamide
- Indole derivatives
Uniqueness
Ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a pyrrolidinone ring with a 4-chlorobenzylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 4-[3-[(4-chlorophenyl)methylamino]-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-2-27-20(26)14-5-9-16(10-6-14)23-18(24)11-17(19(23)25)22-12-13-3-7-15(21)8-4-13/h3-10,17,22H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWMEKHLYUVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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